4-Fluoro-3-(2-methoxyethoxy)benzoic acid

Description

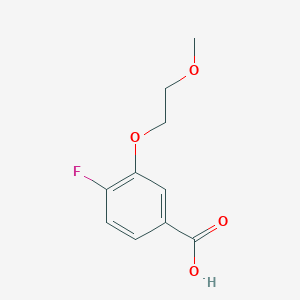

4-Fluoro-3-(2-methoxyethoxy)benzoic acid (CAS: 1093107-29-9) is a fluorinated benzoic acid derivative with a molecular formula of C₁₀H₁₁FO₄ and a molecular weight of 214.20 g/mol. Its structure features a fluorine atom at the para-position (C4) and a 2-methoxyethoxy group at the meta-position (C3) relative to the carboxylic acid moiety. This compound is synthesized via nucleophilic substitution or coupling reactions, as exemplified by protocols involving alkoxy group introduction using reagents like 2-bromoethyl ethers or methoxyethoxy precursors .

The presence of the 2-methoxyethoxy substituent enhances solubility in polar organic solvents compared to simpler alkoxy analogs, while the fluorine atom modulates electronic properties, influencing acidity (pKa ~2.5–3.5) and reactivity in further derivatization .

Properties

IUPAC Name |

4-fluoro-3-(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4/c1-14-4-5-15-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYVEPOJGVVVOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-methoxyethoxy)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzoic acid.

Etherification: The 4-fluorobenzoic acid undergoes etherification with 2-methoxyethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the intermediate this compound.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluoro-3-(2-methoxyethoxy)benzaldehyde or this compound.

Reduction: Formation of 4-fluoro-3-(2-methoxyethoxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-(2-methoxyethoxy)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methoxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkoxy/Fluoro Benzoic Acids

Table 1: Structural and Physicochemical Comparisons

- Key Observations: Lipophilicity: Cyclohexylmethoxy substituents (e.g., C14H17FO3) increase logP values compared to methoxyethoxy groups, impacting membrane permeability . Electronic Effects: Fluorine at C4 lowers the carboxylic acid’s pKa by ~0.5 units relative to non-fluorinated analogs, enhancing hydrogen-bonding capacity .

Functional Group Modifications

Amide-Linked Derivatives

- 4-Fluoro-3-(3,4-dimethoxybenzamido)benzoic acid : Incorporates an amide bond at C3, reducing acidity (pKa ~4.0–4.5) and enabling interactions with protein targets (e.g., P-glycoprotein modulators in cancer therapy) .

Phenolic and Hydroxy Derivatives

Toxicity and QSTR Predictions

Quantitative Structure-Toxicity Relationship (QSTR) models for benzoic acids highlight that 0JA (zero-order connectivity index) and 1JA (first-order connectivity index) are critical predictors of oral LD₅₀ in mice. For this compound:

- Fluorine’s electronegativity may enhance metabolic stability but could elevate hepatotoxicity risks in certain analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.